[(1-isopropyl-1H-pyrazol-3-yl)methyl]pentylamine
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Overview
Description
[(1-isopropyl-1H-pyrazol-3-yl)methyl]pentylamine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-isopropyl-1H-pyrazol-3-yl)methyl]pentylamine typically involves the reaction of 1-isopropyl-1H-pyrazole-3-carbaldehyde with pentylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reaction time, to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
[(1-isopropyl-1H-pyrazol-3-yl)methyl]pentylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
[(1-isopropyl-1H-pyrazol-3-yl)methyl]pentylamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [(1-isopropyl-1H-pyrazol-3-yl)methyl]pentylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[(1-isopropyl-1H-pyrazol-3-yl)methyl]pentylamine can be compared with other similar compounds, such as:
- 1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine
- 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Biological Activity
[(1-isopropyl-1H-pyrazol-3-yl)methyl]pentylamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Pyrazole derivatives have been studied extensively for their diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be characterized by its unique structural features that include a pyrazole ring and a pentylamine side chain. The molecular formula is C11H18N4 with a molecular weight of approximately 210.29 g/mol. Its structural uniqueness allows it to interact with various biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Target Interaction : Similar pyrazole derivatives have shown a propensity to bind to specific receptors or enzymes, altering their activity. For instance, molecular simulations suggest that compounds with similar structures can effectively fit into active sites of target proteins, leading to changes in function.
- Signal Transduction Inhibition : Some pyrazole compounds are known inhibitors of TGF-beta signaling pathways, which play crucial roles in cell growth and differentiation. This inhibition can lead to therapeutic effects in conditions characterized by excessive TGF-beta signaling .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Although specific data on this compound is limited, related pyrazole derivatives have demonstrated favorable pharmacokinetic profiles:
- Absorption : These compounds are often orally bioavailable, making them suitable for therapeutic applications.
- Metabolism : The metabolic pathways typically involve cytochrome P450 enzymes, which may lead to various metabolites that could also exhibit biological activity .
Antimicrobial Activity
Research has indicated that certain pyrazole derivatives exhibit antimicrobial properties. For example, compounds structurally related to this compound have shown efficacy against various bacterial strains in vitro. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
Pyrazole derivatives are being explored for their potential anticancer effects. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several studies have highlighted the biological activity of pyrazole derivatives:
- In Vivo Studies : A study involving a related pyrazole compound demonstrated significant tumor growth inhibition in xenograft models when administered orally. The compound was effective at low doses, indicating its potential as an anticancer agent .
- Herbicidal Activity : Some pyrazole derivatives have been tested for herbicidal activity against common weeds. Compounds showed moderate effectiveness in inhibiting weed growth during post-emergence treatments, suggesting potential agricultural applications .
Properties
CAS No. |
1856085-85-2 |
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Molecular Formula |
C12H24ClN3 |
Molecular Weight |
245.79 g/mol |
IUPAC Name |
N-[(1-propan-2-ylpyrazol-3-yl)methyl]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H23N3.ClH/c1-4-5-6-8-13-10-12-7-9-15(14-12)11(2)3;/h7,9,11,13H,4-6,8,10H2,1-3H3;1H |
InChI Key |
XRJOQCPMBZIZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=NN(C=C1)C(C)C.Cl |
Origin of Product |
United States |
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